molecular formula C6H5NO4 B078939 2-Hydroxyisonicotinic acid N-oxide CAS No. 13602-64-7

2-Hydroxyisonicotinic acid N-oxide

Cat. No. B078939
CAS RN: 13602-64-7
M. Wt: 155.11 g/mol
InChI Key: JFXSGPUFCQCCQM-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinic acid N-oxide is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The compound 2-hydroxyisonicotinic acid N-oxide was designed and synthesized to mimic the structural features of species postulated to .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyisonicotinic acid N-oxide is C6H5NO4 . Its molecular weight is 155.10800 . The structure of this compound includes a pyridine ring with a carboxylic acid group and a hydroxyl group .

Scientific Research Applications

  • Wood Preservation : A study demonstrated the efficiency of 2-hydroxypyridine-N-oxide (analogous to 2-Hydroxyisonicotinic acid N-oxide) against wood degradation by the white-rot fungus Coriolus versicolor. The compound exhibited fungistatic properties related to the hydroxamic acid function. Significant synergy was observed between 2-hydroxypyridine-N-oxide and both the chelator ethylenediaminetetraacetic acid (EDTA) and the antioxidant Irganox 1076, suggesting potential for new wood preservation strategies (Mabicka et al., 2005).

  • Iron Mobilisation : The derivatives of 2-hydroxypyridine-N-oxide, including 2-hydroxypyridine-N-oxide itself, have been shown to remove iron from human transferrin and horse spleen ferritin more effectively than desferrioxamine. These results indicate potential applications in studying iron metabolism and treating iron overload and other diseases of iron imbalance (Kontoghiorghes, 1987).

  • Ceramic Oxide Coatings : Acid-treated carbon nanotubes reacted with metal halides and water, then calcined, produce a chemically bonded oxide layer, including 2-hydroxypyridine-N-oxide. This application suggests potential use in sensors, insulation, and high-toughness composites (Gomathi et al., 2005).

  • Hydroxyl Radical Generation : The photolysis of dissolved nitrous oxide, often used as a scavenger in radiation-chemistry and photochemistry, has been shown to generate hydroxyl radicals. This understanding is crucial for designing scavenging and probing experiments in UVC irradiation studies (Zhang et al., 2018).

  • Reactions with N-nucleophiles : Isatinyl-N-oxide, which behaves differently from its parent compound N-hydroxyisatin, reacts with primary aliphatic amines at 2-position yielding radicals. This behavior is significant for chemical syntheses involving reactions with N-nucleophiles (Aurich & Weiss, 1976).

  • Nitrous Oxide Production in Wastewater Treatment : Nitrous oxide (N2O) production mechanisms were investigated in activated sludge for treating municipal wastewater under nitrifying and denitrifying conditions. This study is representative for full-scale activated sludge treatment, indicating the critical role of compounds like 2-Hydroxyisonicotinic acid N-oxide in environmental processes (Wunderlin et al., 2012).

properties

IUPAC Name

1-hydroxy-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXSGPUFCQCCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929226
Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyisonicotinic acid N-oxide

CAS RN

13602-64-7, 119736-22-0
Record name 2-Hydroxyisonicotinic acid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
SW May, CD Oldham, PW Mueller, SR Padgette… - Journal of Biological …, 1982 - Elsevier
… The compound 2-hydroxyisonicotinic acid N-oxide (HINANO) was designed and synthesized in order to mimic the structural features of species postulated to be along the reaction …
Number of citations: 23 www.sciencedirect.com
JW Whittaker, JD Lipscomb - Journal of Biological Chemistry, 1984 - Elsevier
… Ketonized substrate analogs which mimic a proposed transition state of the reaction cycle, 2-hydroxyisonicotinic acid Noxide (2-OH INO) and 6-hydroxynicotinic acid N-oxide (6-OH NNO…
Number of citations: 115 www.sciencedirect.com
AM Orville, JD Lipscomb, DH Ohlendorf - Biochemistry, 1997 - ACS Publications
… The crystal structures of the anaerobic 3,4-PCD·PCA complex, aerobic complexes with two heterocyclic PCA analogs, 2-hydroxyisonicotinic acid N-oxide (INO) and 6-hydroxynicotinic …
Number of citations: 221 pubs.acs.org
CDJ OLDHAM - 1984 - elibrary.ru
… Two of these compounds, 2-hydroxyisonicotinic acid N-oxide (HINANO) and 2-hydroxypyridine N-oxide (HYPNO) were found to be time-dependent inhibitors of PCD. HINANO binds in …
Number of citations: 0 elibrary.ru
JW Whittaker, JD Lipscomb - Journal of Biological Chemistry, 1984 - Elsevier
… The binding reactions of two heterocyclic analogs of protocatechuate (PCA), 2-hydroxyisonicotinic acid Noxide and 6-hydroxynicotinic acid N-oxide, to Brevibacterium fuscum …
Number of citations: 77 www.sciencedirect.com
AM Orville, JD Lipscomb - Biochemistry, 1997 - ACS Publications
… However, our recent crystallographic study of 3,4-PCD complexed with 2-hydroxyisonicotinic acid N-oxide (INO, a PCA analog which causes the same structural changes upon binding …
Number of citations: 40 pubs.acs.org
DM Arciero, AM Orville, JD Lipscomb - Journal of Biological Chemistry, 1985 - ASBMB
Pseudomonas testosteroni protocatechuate 4,5-dioxygenase and Pseudomonas putida catechol 2,3-dioxygenase (metapyrocatechase) catalyze extradiol-type oxygenolytic cleavage of …
Number of citations: 220 www.jbc.org
SJ Lange, L Que Jr - Current opinion in chemical biology, 1998 - Elsevier
The past year has witnessed significant advances in the study of oxygen-activating nonheme iron enzymes. Thirteen crystal structures of substrate and substrate analog complexes of …
Number of citations: 240 www.sciencedirect.com
AM Orville, JD Lipscomb - Journal of Biological Chemistry, 1993 - Elsevier
… 2-Hydroxyisonicotinic acid N-oxide (INO) was synthesized as described previously (24). The 3-1,4-hydroxybenzoate, and 3,5-(C1)2,4-hydroxybenzoate were the generous gifts of Dr. …
Number of citations: 89 www.sciencedirect.com
GP Horsman, A Jirasek, FH Vaillancourt… - Journal of the …, 2005 - ACS Publications
… The high affinity of PCD for a ketonized analogue of protocatechuate, 2-hydroxyisonicotinic acid N-oxide (INO), further implicated substrate ketonization as a key feature of the transition …
Number of citations: 51 pubs.acs.org

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